molecular formula C17H21N5O B6363246 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one CAS No. 1253527-73-9

6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one

Cat. No.: B6363246
CAS No.: 1253527-73-9
M. Wt: 311.4 g/mol
InChI Key: NBCKQRWYTQMFIJ-UHFFFAOYSA-N
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Description

The compound “6’-Methyl-2’-(pyridin-3-yl)-5’,6’-dihydro-4’H-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine]-4’-one” is a complex organic molecule. It features a spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine] core, which is a bicyclic structure with one carbon atom common to both rings . The molecule also contains a pyridin-3-yl group and a methyl group attached to the spiro core .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine] core indicates a bicyclic structure with one carbon atom common to both rings . The presence of a pyridin-3-yl group and a methyl group further adds to the complexity of the structure .

Scientific Research Applications

Synthesis and Chemical Transformations

Research into similar heterocyclic compounds involves exploring their synthesis and potential chemical transformations. For instance, studies have detailed the synthesis of new spiro derivatives and their subsequent transformations under various conditions, leading to products with potential biological activities. These processes often involve cyclocondensation reactions, highlighting the versatility of these compounds in synthetic chemistry (Kurasawa et al., 1988), (Gladkov et al., 2018).

Biological Activities

Compounds with structural similarities have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. For example, a study identified compounds with high antimicrobial activity against S. aureus and notable anti-inflammatory effects, as well as compounds with significant antioxidant activity (Mandzyuk et al., 2020). Another research area involves the antiviral potential of these compounds, with studies assessing their efficacy against various viruses (Attaby et al., 2006).

Anticancer and Antidiabetic Applications

Further exploration into the therapeutic potential of heterocyclic spiro compounds has led to the development of analogs with significant anticancer and antidiabetic activities. These studies emphasize the importance of structural modification in enhancing biological activity, offering insights into drug design strategies (Flefel et al., 2019).

Material Science Applications

Additionally, the unique properties of heterocyclic compounds extend their utility to material science. The encapsulation of functionalized derivatives in water-soluble cages, for instance, highlights their potential in drug delivery systems, demonstrating the versatility of these molecules beyond biological applications (Mattsson et al., 2010).

Future Directions

The future directions for this compound could involve further studies to understand its biological activity and potential applications. For example, if it shows inhibitory activity against certain enzymes, it could be studied further as a potential therapeutic agent . Additionally, modifications could be made to its structure to optimize its activity and reduce any potential toxicity.

Properties

IUPAC Name

6-methyl-2-pyridin-3-ylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-21-17(8-4-2-3-5-9-17)22-15(16(23)20-21)11-14(19-22)13-7-6-10-18-12-13/h6-7,10-12H,2-5,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCKQRWYTQMFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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